molecular formula C24H18N2O5 B3917738 1-benzyl-3-hydroxy-4-(4-nitrobenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

1-benzyl-3-hydroxy-4-(4-nitrobenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B3917738
M. Wt: 414.4 g/mol
InChI Key: XSXUBWFVAGHDNT-XDOYNYLZSA-N
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Description

1-benzyl-3-hydroxy-4-(4-nitrobenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one, also known as BNPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BNPP is a synthetic compound that belongs to the family of pyrrol-2-ones, which are known for their diverse biological activities.

Scientific Research Applications

1-benzyl-3-hydroxy-4-(4-nitrobenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has shown promising results as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro. This compound has also been studied for its potential use as an anti-inflammatory agent, with studies showing its ability to reduce inflammation in animal models. In biochemistry, this compound has been used as a probe to study the binding properties of various proteins, including enzymes and receptors. In materials science, this compound has been used as a precursor for the synthesis of various nanomaterials, including metal nanoparticles and carbon nanotubes.

Mechanism of Action

The mechanism of action of 1-benzyl-3-hydroxy-4-(4-nitrobenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is not fully understood, but studies suggest that it may act by inhibiting the activity of various enzymes and receptors. This compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression and cell differentiation. This compound has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme that plays a role in inflammation. Additionally, this compound has been shown to bind to various receptors, including the adenosine A1 receptor and the dopamine D2 receptor.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including its ability to inhibit the growth of cancer cells, reduce inflammation, and modulate the activity of various enzymes and receptors. Studies have also shown that this compound can induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, this compound has been shown to have antioxidant properties, which may help to protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 1-benzyl-3-hydroxy-4-(4-nitrobenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its synthetic nature, which allows for precise control over its chemical and physical properties. Additionally, this compound is relatively stable and can be easily stored and transported. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of 1-benzyl-3-hydroxy-4-(4-nitrobenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one, including its potential use as an anticancer agent, anti-inflammatory agent, and as a probe for studying protein binding properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. Further research is also needed to explore the use of this compound in materials science, including its potential use as a precursor for the synthesis of various nanomaterials.

Properties

IUPAC Name

(4Z)-1-benzyl-4-[hydroxy-(4-nitrophenyl)methylidene]-5-phenylpyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O5/c27-22(18-11-13-19(14-12-18)26(30)31)20-21(17-9-5-2-6-10-17)25(24(29)23(20)28)15-16-7-3-1-4-8-16/h1-14,21,27H,15H2/b22-20-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSXUBWFVAGHDNT-XDOYNYLZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(C(=C(C3=CC=C(C=C3)[N+](=O)[O-])O)C(=O)C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C(/C(=C(\C3=CC=C(C=C3)[N+](=O)[O-])/O)/C(=O)C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-benzyl-3-hydroxy-4-(4-nitrobenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 2
1-benzyl-3-hydroxy-4-(4-nitrobenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 3
1-benzyl-3-hydroxy-4-(4-nitrobenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 4
1-benzyl-3-hydroxy-4-(4-nitrobenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 5
1-benzyl-3-hydroxy-4-(4-nitrobenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 6
1-benzyl-3-hydroxy-4-(4-nitrobenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

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